molecular formula C12H13NO3S B12596592 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- CAS No. 646037-99-2

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro-

Cat. No.: B12596592
CAS No.: 646037-99-2
M. Wt: 251.30 g/mol
InChI Key: UWBZCXQHVTVRIX-UHFFFAOYSA-N
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Description

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is a heterocyclic compound with a molecular formula of C12H13NO3S. This compound is a derivative of carbazole, which is a tricyclic aromatic compound. The tetrahydro derivative indicates that the compound has undergone partial hydrogenation, resulting in the saturation of some of the double bonds in the carbazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method involves the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to form the carbazole core. The sulfonic acid group is introduced through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Carbazolones and benzazonine-diones.

    Reduction Products: Fully saturated carbazole derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated carbazole derivatives.

Scientific Research Applications

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- involves its interaction with various molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carbazole core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development.

Properties

CAS No.

646037-99-2

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-3-sulfonic acid

InChI

InChI=1S/C12H13NO3S/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2,(H,14,15,16)

InChI Key

UWBZCXQHVTVRIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O

Origin of Product

United States

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